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Compound of Interest

Compound Name: 1H-Tetrazole-5-acetic acid

Cat. No.: B1208844

An In-depth Technical Guide to the Spectroscopic Data of 1H-Tetrazole-5-acetic Acid

Introduction

1H-Tetrazole-5-acetic acid (Hztza) is a heterocyclic compound incorporating both a tetrazole
ring and a carboxylic acid functional group.[1] Its molecular formula is CsH4N4O2 and it has a
molecular weight of 128.09 g/mol .[2][3] This bifunctional nature makes it a versatile ligand in
coordination chemistry and a building block in the synthesis of more complex molecules. A
thorough understanding of its spectroscopic characteristics is essential for its identification,
purity assessment, and for studying its role in various chemical reactions. This guide provides a
detailed overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data for 1H-Tetrazole-5-acetic acid, along with the experimental protocols
for acquiring such data.

Spectroscopic Data

The following sections summarize the key spectroscopic data for 1H-Tetrazole-5-acetic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of 1H-Tetrazole-5-acetic
acid in solution. The spectra are typically recorded in a deuterated solvent such as DMSO-de.

[4]

H NMR Spectroscopic Data
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~16-17 Broad Singlet 1H N-H (Tetrazole)
~13 Broad Singlet 1H O-H (Carboxylic Acid)
~4.0 Singlet 2H CHz (Methylene)

Note: The chemical shifts of the acidic N-H and O-H protons can vary significantly depending

on the solvent, concentration, and temperature.

13C NMR Spectroscopic Data

Chemical Shift (6, ppm) Assignment

~170 C=0 (Carboxylic Acid)
~155 C5 (Tetrazole Ring)
~30 CHz (Methylene)

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. The
spectrum of 1H-Tetrazole-5-acetic acid is characterized by absorption bands corresponding to

the carboxylic acid and tetrazole moieties.

IR Spectroscopic Data
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Wavenumber (cm~?) Intensity Assignment
3300-2500 Broad O-H Stretch (Carboxylic Acid)
~3100 Medium N-H Stretch (Tetrazole)
~1720 Strong C=0 Stretch (Carboxylic Acid)

) N=N, C=N Stretches (Tetrazole
1640-1340 Medium )

Ring)

1200-900 Medium Tetrazole Ring Vibrations

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the
molecule. For 5-substituted 1H-tetrazoles, characteristic fragmentation involves the loss of
nitrogen (N2) or hydrazoic acid (HNs).[5]

Mass Spectrometry Data

miz Interpretation

128.03 [M]* Molecular ion (Exact Mass: 128.0334)[4]
[M-28]* Loss of N2

[M-43]* Loss of HNs

[M-45]* Loss of COOH

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.
NMR Spectroscopy (*H and *3C)
Sample Preparation:

e Dissolve 5-10 mg of 1H-Tetrazole-5-acetic acid in approximately 0.5-0.7 mL of a suitable
deuterated solvent (e.g., DMSO-de).[6]
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e Add a small amount of tetramethylsilane (TMS) as an internal standard (& = 0.00 ppm).[6]
o Transfer the solution to a 5 mm NMR tube.[6]

Instrument Parameters (for a 300 MHz spectrometer):[6]

e 'HNMR:

o Acquisition Frequency: 300 MHz

o

Spectral Width: -2 to 12 ppm

Pulse Width: 30-45°

[¢]

[e]

Relaxation Delay: 1-2 s

[e]

Number of Scans: 16-64

o BC NMR:

o Acquisition Frequency: 75 MHz

[¢]

Spectral Width: 0 to 200 ppm

[e]

Pulse Width: 30-45°

o

Relaxation Delay: 2-5 s
o Number of Scans: 1024-4096

Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phase-
corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced
to the internal standard.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):
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e Grind a small amount (1-2 mg) of 1H-Tetrazole-5-acetic acid with approximately 100-200
mg of dry potassium bromide (KBr) in an agate mortar.

o Transfer the fine powder to a pellet-forming die.

o Apply pressure (8-10 tons) using a hydraulic press to form a transparent pellet.[6]
Data Acquisition:

e Place the KBr pellet in the sample holder of the FTIR spectrometer.[6]

o Record the spectrum, typically in the range of 4000-400 cm~1.[6]

e Collect a background spectrum of a pure KBr pellet to subtract atmospheric and instrumental
interferences.[6]

Data Interpretation: Identify the characteristic absorption bands corresponding to the functional
groups in the molecule.

Mass Spectrometry

Sample Preparation (Electrospray lonization - ESI):

o Prepare a dilute solution of 1H-Tetrazole-5-acetic acid in a suitable solvent (e.g., methanol,
acetonitrile/water).

« Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid
chromatograph.

Data Acquisition:

« lonization Mode: Both positive and negative ion modes can be used to observe the
protonated molecule [M+H]* or the deprotonated molecule [M-H]~.

o Mass Analyzer: A variety of mass analyzers can be used, such as quadrupole, time-of-flight
(TOF), or ion trap.
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o Tandem MS (MS/MS): To study the fragmentation pattern, the molecular ion is isolated and
subjected to collision-induced dissociation (CID).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound.

General Workflow for Spectroscopic Analysis

Sample Preparation

Chemical Compound
(1H-Tetrazole-5-acetic acid)
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Caption: General Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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